molecular formula C17H10ClFN2O3S B12943800 Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

Cat. No.: B12943800
M. Wt: 376.8 g/mol
InChI Key: UNYLVECBXTUFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.

    Introduction of the chloro and fluoro substituents: These halogen atoms are usually introduced through halogenation reactions, which may involve reagents like chlorine gas or fluorinating agents.

    Formation of the naphthyridine ring: This step often involves cyclization reactions, where the intermediate compounds are converted into the desired ring structure under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with various biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to these targets and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate: shares similarities with other heterocyclic compounds that contain thiazole and naphthyridine rings.

    Other similar compounds: Indole derivatives, quinoline derivatives, and other fused ring systems with heteroatoms.

Properties

Molecular Formula

C17H10ClFN2O3S

Molecular Weight

376.8 g/mol

IUPAC Name

ethyl 2-chloro-3-fluoro-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxylate

InChI

InChI=1S/C17H10ClFN2O3S/c1-2-24-17(23)12-13(22)8-7-9(19)14(18)20-15(8)21-10-5-3-4-6-11(10)25-16(12)21/h3-7H,2H2,1H3

InChI Key

UNYLVECBXTUFND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=CC=CC=C3S2)C4=NC(=C(C=C4C1=O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.